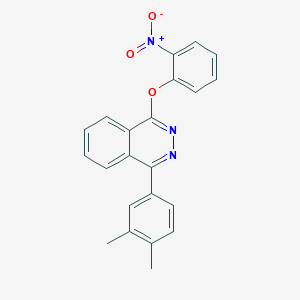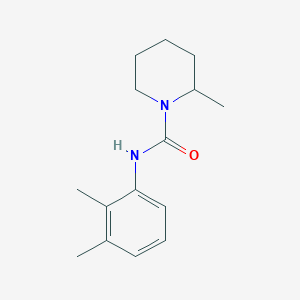
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea, also known as MBTU, is a chemical compound used in scientific research for its unique properties. MBTU is a urea derivative that has been shown to have potential therapeutic applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell proliferation. In Alzheimer's disease models, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to reduce the deposition of amyloid-beta plaques in the brain, which is associated with improved cognitive function. In Parkinson's disease models, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is associated with improved motor function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has several advantages for lab experiments, including its high purity, stability, and specificity. N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can be easily synthesized using a simple and cost-effective method, which makes it accessible to researchers. However, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers should be cautious when using N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea in their experiments and should follow appropriate safety protocols.
Zukünftige Richtungen
There are several future directions for N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea research, including its potential applications in other fields such as neurodegenerative diseases, inflammation, and cardiovascular diseases. Researchers can also explore the use of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea in combination with other drugs or therapies to enhance its therapeutic effects. Furthermore, the development of novel analogs of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a urea derivative with potential therapeutic applications in various fields, including cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is simple and cost-effective, and its biochemical and physiological effects have been extensively studied. However, researchers should be cautious when using N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea in their experiments and should follow appropriate safety protocols. There are several future directions for N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea research, including its potential applications in other fields and the development of novel analogs.
Synthesemethoden
The synthesis of N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves the reaction of 2-aminothiophenol with 2-methylphenyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with urea to yield N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various fields, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to reduce the deposition of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease research, N-(2-methylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-6-2-3-7-11(10)16-14(19)18-15-17-12-8-4-5-9-13(12)20-15/h2-3,6-7H,4-5,8-9H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZXLZQNGKOEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5396825.png)
![2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5396828.png)
![4-[2-(4-chlorophenoxy)butanoyl]morpholine](/img/structure/B5396839.png)
![3-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5396850.png)

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5396853.png)
![(1S*,6R*)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5396855.png)
![3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5396873.png)
![4-[(4aS*,8aS*)-octahydroisoquinolin-2(1H)-yl]-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5396875.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}piperidin-2-one](/img/structure/B5396883.png)


![(2-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzyl)dimethylamine](/img/structure/B5396899.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5396901.png)